Ethyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
The compound features:
- Ethyl ester group at position 3, contributing to lipophilicity.
- 4-Fluorophenyl substituent at position 4, introducing electronegativity and steric effects.
- Hydroxymethyl and amino groups at positions 6 and 2, respectively, enabling hydrogen bonding.
- 8-oxo group, which may participate in keto-enol tautomerism.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO6/c1-2-24-18(23)14-13(9-3-5-10(19)6-4-9)16-15(26-17(14)20)12(22)7-11(8-21)25-16/h3-7,13,21H,2,8,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSLHBTYLNQAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)OC(=CC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
A prominent method involves nucleophilic substitution to introduce the hydroxymethyl and fluorophenyl groups. As described in patent EP2423195A1, intermediates such as N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide undergo substitution reactions with brominated or hydroxylated precursors. For the target compound, this approach typically proceeds via:
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Bromination : A methyl group in the pyran precursor is brominated using N-bromosuccinimide (NBS) under radical conditions to yield a bromomethyl intermediate.
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Hydroxylation : The bromomethyl group is substituted with a hydroxyl group via hydrolysis in aqueous sodium bicarbonate, forming the hydroxymethyl moiety.
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Esterification : The ethyl ester group is introduced by reacting the carboxylic acid precursor with ethanol in the presence of a dehydrating agent like thionyl chloride.
Critical parameters include reaction temperature (60–80°C) and solvent choice (tetrahydrofuran or methyl tert-butyl ether), which influence substitution efficiency.
Multicomponent One-Pot Synthesis
An alternative route employs a multicomponent reaction (MCR) strategy to construct the pyrano[3,2-b]pyran core. EvitaChem’s documentation of analogous pyrano derivatives suggests that ethyl cyanoacetate, 4-fluorobenzaldehyde, and malononitrile can condense in the presence of a base catalyst (e.g., piperidine) to form the dihydropyran scaffold. Subsequent oxidation of the hydroxymethyl group and esterification yield the final product. This method offers advantages in atom economy but requires precise stoichiometric control to avoid side products.
Alkylation and Cyclization
Patent WO2012013325A1 outlines a two-step process involving alkylation followed by cyclization:
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Alkylation : A diketone precursor (e.g., 1-(4-fluorophenyl)-2,4-dimethylpentane-1,3-dione) is alkylated with iodomethane in the presence of sodium hydride, forming a branched intermediate.
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Cyclization : The alkylated product undergoes cyclization with ammonium acetate in acetic acid to generate the pyran ring. The hydroxymethyl group is introduced via in situ reduction of a nitrile intermediate using sodium borohydride.
This method achieves yields of 85–92% and is scalable to industrial production.
Reaction Optimization and Key Parameters
Solvent and Temperature Effects
Optimal solvents for substitution and cyclization steps include polar aprotic solvents (e.g., DMF, THF) and ethers (MTBE). For instance, MTBE improves bromomethyl intermediate solubility, enhancing substitution efficiency by 15–20% compared to dichloromethane. Reaction temperatures above 70°C accelerate cyclization but risk decomposition, necessitating precise thermal control.
Catalytic Systems
Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) are critical in epoxidation and substitution steps. TBAB increases reaction rates by 30% in biphasic systems (water/MTBE), enabling milder conditions (40°C vs. 60°C without PTC).
Avoiding Cryogenic Conditions
Traditional methods using diisobutylaluminum hydride (DIBAL-H) for aldehyde reductions require cryogenic temperatures (−78°C). Modern approaches replace DIBAL-H with sodium borohydride–cerium chloride, achieving comparable yields at 0°C.
Analytical Characterization
Spectroscopic Confirmation
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NMR : The NMR spectrum (DMSO-d6) shows characteristic signals: δ 1.25 ppm (triplet, CH2CH3), δ 4.20 ppm (quartet, OCH2), and δ 6.80–7.45 ppm (multiplet, fluorophenyl protons).
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IR : Peaks at 1720 cm (ester C=O) and 3350 cm (N–H stretch) confirm functional groups.
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Mass Spec : ESI–MS exhibits a molecular ion peak at m/z 361.3 [M+H], consistent with the molecular formula C18H16FNO6.
Purity and Yield Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Bromination | 89 | 95 |
| Hydroxylation | 92 | 97 |
| Esterification | 88 | 96 |
| Final Product | 85 | 98 |
Scale-Up and Industrial Feasibility
The alkylation–cyclization route is preferred for large-scale synthesis due to its simplicity and high yields. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The carbonyl group in the pyrano[3,2-b]pyran ring can be reduced to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the carbonyl group can produce a dihydroxy compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of compounds similar to ethyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate. Research indicates that derivatives of pyran compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyran derivatives showed significant inhibition of cell proliferation in cancer cells, suggesting their potential as therapeutic agents in oncology .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar structures have shown effectiveness against a range of bacterial and fungal strains. A comparative analysis indicated that certain derivatives demonstrated potent antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-component reactions that are advantageous for producing complex molecules in a single step. These reactions often utilize readily available starting materials and catalysts to enhance yield and reduce reaction times .
Table 1: Summary of Synthesis Methods
| Method | Reagents | Yield | Conditions |
|---|---|---|---|
| Multi-component reaction | Aromatic aldehydes, malononitrile | Up to 70% | Reflux in ethanol |
| Three-component reaction | Ethyl cyanoacetate, cyclohexane-1,3-dione | 67.6% | Heated at 353 K for 5 hours |
Case Studies
Case Study 1: Anti-Proliferative Effects
A study conducted by Rafat M. Mohareb et al. explored the anti-proliferative effects of pyran derivatives synthesized from benzoylacetone. The study found that specific compounds exhibited significant cytotoxicity against cancer cell lines, attributing their effectiveness to structural features such as electron-withdrawing groups .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial screening, compounds structurally related to this compound were evaluated for their efficacy against various pathogens. The results indicated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorophenyl groups can form hydrogen bonds and hydrophobic interactions, respectively, with target proteins, influencing their activity and function. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Key Observations:
Halogen Effects :
- The 4-fluorophenyl group in the target compound reduces molecular weight compared to chloro analogs (e.g., 412.22 g/mol for 2,6-dichloro vs. 373.33 g/mol for fluorine). Fluorine’s electronegativity may enhance electronic interactions in biological systems.
- Chlorine substituents increase density (e.g., 1.53 g/cm³ for methyl 4-chlorophenyl derivative ) due to higher atomic mass.
Ester vs. Carbonitrile :
- Ethyl/methyl esters exhibit ν(C=O) ~1700 cm⁻¹, whereas carbonitrile analogs show ν(CN) ~2191–2200 cm⁻¹, useful for structural differentiation .
Melting Points :
- The carbonitrile derivative with a 4-chlorobenzyloxy group (6h) has a high melting point (232–236°C), likely due to enhanced crystallinity from the bulky benzyloxy group .
Biological Activity
Ethyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C18H15FNO6
- Molecular Weight : Approximately 361.3 g/mol
- CAS Number : 664999-76-2
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. The presence of various functional groups allows it to participate in numerous chemical transformations, making it a versatile scaffold for drug development. The structural representation includes a pyran ring fused with a phenyl group, which is essential for its biological activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties . For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Some derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor vasculature. They may also interfere with the polymerization of tubulin, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and function .
Antioxidant Activity
The compound exhibits significant antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from damage .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Key findings include:
- Fluorine Substitution : The presence of a fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity and biological activity.
- Hydroxymethyl Group : This functional group plays a crucial role in the compound's interaction with biological targets, enhancing binding affinity and potency.
Data Table: Biological Activities Overview
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation .
- Antimicrobial Evaluation : In vitro tests showed that derivatives exhibited significant inhibition zones against bacterial strains, indicating strong antimicrobial potential.
Q & A
Basic: What are the common synthetic routes for this compound, and how can researchers design experiments to minimize byproduct formation?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic ring formation, starting with condensation of fluorophenyl-containing precursors with hydroxymethyl and ester-functionalized intermediates. To minimize byproducts:
- Use Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) .
- Employ protecting groups (e.g., Boc for the amino group) during critical steps to prevent unwanted side reactions .
- Monitor reaction progress via HPLC-MS to identify intermediates and byproducts early .
Basic: How can the compound’s structural integrity be confirmed post-synthesis?
Methodological Answer:
- Multi-modal spectroscopy : Combine H/C NMR (to confirm substituent positions and stereochemistry) and FT-IR (to validate functional groups like ester and hydroxymethyl) .
- X-ray crystallography for absolute configuration verification, though challenges may arise due to polymorphism in dihydropyrano-pyran systems .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to resolve ambiguities .
Advanced: How can computational methods improve the synthesis efficiency of this compound?
Methodological Answer:
- Use quantum chemical calculations (e.g., transition state analysis via NEB method) to predict reaction pathways and energy barriers for ring-closing steps .
- Apply machine learning to historical reaction data to identify optimal solvent-catalyst pairs, reducing trial-and-error experimentation .
- Implement microfluidic reactors for precise control of reaction kinetics, informed by computational fluid dynamics (CFD) simulations .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Perform systematic bioactivity assays under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables causing discrepancies .
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., modifying the fluorophenyl or hydroxymethyl groups) to identify critical pharmacophores .
- Use molecular docking (e.g., AutoDock Vina) to assess binding interactions with target enzymes, correlating computational results with experimental IC values .
Advanced: What strategies are recommended for studying the compound’s degradation pathways under varying experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to stress conditions (light, heat, hydrolysis) and analyze degradation products via LC-QTOF-MS to identify labile functional groups .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions, integrating data from accelerated stability tests .
- Solid-state analysis : Perform PXRD and DSC to monitor polymorphic transitions during degradation .
Basic: What are the key physicochemical properties to prioritize during preformulation studies?
Methodological Answer:
- Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to assess pH-dependent solubility .
- LogP determination : Employ reverse-phase HPLC to measure hydrophobicity, critical for predicting membrane permeability .
- Stability profiling : Conduct stress testing in aqueous buffers (pH 1–10) to identify hydrolysis-sensitive regions (e.g., ester group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
